Triple Helix Thermal Stability: (Pro-Pro-Gly)₁₀ vs. (Pro-Hyp-Gly)₁₀ and (Pro-Flp-Gly)₁₀ — The Essential Low-Tm Baseline
The triple-helical form of (Pro-Pro-Gly)₁₀ exhibits a melting temperature (Tm) of 24.5°C in H₂O [1] and 31–41°C depending on buffer and concentration [2]. In direct head-to-head comparison under identical conditions, the hydroxylated analog (Pro-Hyp-Gly)₁₀ displays a Tm of 60–69°C, while the fluorinated analog (Pro-Flp-Gly)₁₀ reaches 91°C [2][3]. This Tm differential of approximately 36–44°C (vs. Pro-Hyp-Gly) and ~50–66°C (vs. Pro-Flp-Gly) quantifies the stabilization contributed by 4-substitution at each Y-position proline across the 10-repeat sequence. In pure D₂O, the Tm of (Pro-Pro-Gly)₁₀ increases to 40°C due to altered hydration energetics, demonstrating the compound's utility as a solvent-sensitive thermodynamic probe [1].
| Evidence Dimension | Triple helix melting temperature (Tm) |
|---|---|
| Target Compound Data | Tm = 24.5°C (H₂O), 31–41°C (buffer-dependent), 40°C (pure D₂O) for (Pro-Pro-Gly)₁₀ |
| Comparator Or Baseline | (Pro-Hyp-Gly)₁₀: Tm = 60–69°C; (Pro-Flp-Gly)₁₀: Tm = 91°C |
| Quantified Difference | ΔTm ≈ 36–44°C lower vs. (Pro-Hyp-Gly)₁₀; ΔTm ≈ 50–66°C lower vs. (Pro-Flp-Gly)₁₀ |
| Conditions | Circular dichroism (CD) spectroscopy, aqueous solution, pH ~7, peptide concentration ~0.1–1 mg/mL |
Why This Matters
The substantially lower Tm of (Pro-Pro-Gly)₁₀ makes it the only sequence suitable for studying the thermodynamic baseline of collagen triple helix stability prior to post-translational modification, and it uniquely enables solvent isotope effect studies (H₂O vs. D₂O) that reveal the role of hydration in helix stabilization.
- [1] Gough CA, Bhatnagar RS. Differential stability of the triple helix of (Pro-Pro-Gly)10 in H₂O and D₂O: thermodynamic and structural explanations. J Biomol Struct Dyn. 1999;17(3):481-491. doi:10.1080/07391102.1999.10508379 View Source
- [2] Holmgren SK, Taylor KM, Bretscher LE, Raines RT. Code for collagen's stability deciphered. Nature. 1998;392(6677):666-667. doi:10.1038/33573; Table 2 compiled data from Shoulders MD, Raines RT. Annu Rev Biochem. 2009;78:929-958. doi:10.1146/annurev.biochem.77.032207.120833 View Source
- [3] Holmgren SK, Bretscher LE, Taylor KM, Raines RT. A hyperstable collagen mimic. Chem Biol. 1999;6(2):63-70. doi:10.1016/S1074-5521(99)80003-9; compiled Tm values: (Pro-Pro-Gly)₁₀ 41°C, (Pro-Hyp-Gly)₁₀ 60°C, (Pro-Flp-Gly)₁₀ 91°C View Source
